![molecular formula C11H11BrO2 B1290927 3-(4-Acetoxyphenyl)-2-bromo-1-propene CAS No. 890097-87-7](/img/structure/B1290927.png)
3-(4-Acetoxyphenyl)-2-bromo-1-propene
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Overview
Description
Synthesis Analysis
The synthesis of a related compound, “methyl (E)-3-(4-acetoxyphenyl)acrylate”, involves reacting “methyl (E)-3-(4-hydroxyphenyl)acrylate” with acetic anhydride at 80 °C for 2 hours . The reaction is monitored by TLC and the product is obtained after cooling slowly .
Molecular Structure Analysis
The molecular structure of “methyl (E)-3-(4-acetoxyphenyl)acrylate” has been determined by X-ray diffraction . The compound crystallizes in the monoclinic crystal system in space group P 2 1 / c .
Scientific Research Applications
Synthesis of Dioxolane Derivatives
3-(4-Acetoxyphenyl)-2-bromo-1-propene: can react with ethane-1,2-diol to produce 2-(4-acetoxyphenyl)-2-methyl-1,3-dioxolane . This reaction showcases the compound’s utility in synthesizing dioxolane derivatives, which are valuable in various chemical syntheses due to their stability and reactivity.
Development of Supramolecular Structures
Research indicates that derivatives of 3-(4-Acetoxyphenyl)-2-bromo-1-propene can be used to create complex supramolecular architectures . These structures have potential applications in the field of molecular engineering and nanotechnology, where precise molecular control is essential.
Crystal Engineering
The compound’s derivatives have been studied for their crystallographic properties, which is crucial for crystal engineering applications . Understanding the crystal structure of such compounds can lead to the development of new materials with desired physical and chemical properties.
Bronsted Acid Applications
As a Bronsted acid, 3-(4-Acetoxyphenyl)-2-bromo-1-propene can donate a proton in chemical reactions . This property is significant for catalysis in organic synthesis, where acids serve as catalysts to accelerate chemical reactions.
Research Use Only (RUO) Applications
The compound is designated for research use, meaning it’s used in laboratory research settings to explore new chemical reactions, synthesize new compounds, or study chemical properties .
Safety And Hazards
The safety data sheet for a related compound, “4-Methoxybenzyl alcohol”, indicates that it causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid getting the compound in eyes, on skin, or on clothing .
Future Directions
Chalcones and their analogues and derivatives have been widely synthesized to explore their potential uses, especially in anticancer drug discovery research . This suggests that “3-(4-Acetoxyphenyl)-2-bromo-1-propene” and related compounds may also have potential applications in drug discovery and other areas of research.
properties
IUPAC Name |
[4-(2-bromoprop-2-enyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-8(12)7-10-3-5-11(6-4-10)14-9(2)13/h3-6H,1,7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLGAUZYGHOPNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641203 |
Source
|
Record name | 4-(2-Bromoprop-2-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetoxyphenyl)-2-bromo-1-propene | |
CAS RN |
890097-87-7 |
Source
|
Record name | 4-(2-Bromoprop-2-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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